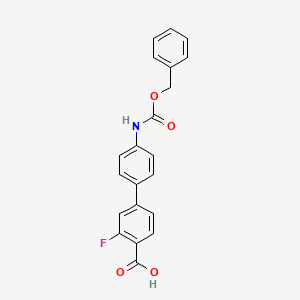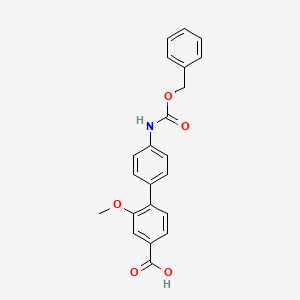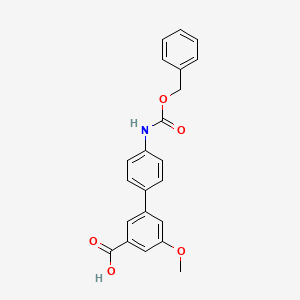
6-Amino-3-(furan-2-yl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(furan-2-yl)picolinic acid, 95% (6-AFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, which is a naturally occurring organic compound found in a variety of plants and animals. 6-AFP is a white crystalline solid with a molecular weight of 179.19 g/mol and a melting point of 224-225°C. It is soluble in water and ethanol, and has a high degree of purity, with a 95% concentration of 6-AFP.
Applications De Recherche Scientifique
6-Amino-3-(furan-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the study of enzymes, such as the enzyme glucose-6-phosphate isomerase. It has also been used as an inhibitor of the enzyme lysozyme, and as a reagent in the synthesis of other compounds, such as 2-amino-6-methoxy-3-methylpyridine. In addition, 6-Amino-3-(furan-2-yl)picolinic acid, 95% has been used in the study of the structure and function of proteins, and as a substrate for the study of the enzyme phosphatidylinositol-4-phosphate 5-kinase.
Mécanisme D'action
6-Amino-3-(furan-2-yl)picolinic acid, 95% acts as an inhibitor of the enzyme lysozyme, which is involved in the degradation of bacterial cell walls. It binds to the active site of the enzyme, blocking its activity. It also acts as a substrate for the enzyme glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate.
Biochemical and Physiological Effects
6-Amino-3-(furan-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme lysozyme, and to reduce the activity of the enzyme glucose-6-phosphate isomerase. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments is its high purity, with a 95% concentration of 6-Amino-3-(furan-2-yl)picolinic acid, 95%. This makes it an ideal reagent for a variety of applications, including enzyme inhibition and enzyme substrate studies. However, there are some limitations to using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, as it is highly combustible. In addition, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed.
Orientations Futures
There are a variety of potential future directions for the use of 6-Amino-3-(furan-2-yl)picolinic acid, 95% in scientific research. It could be used as a substrate for the study of other enzymes, such as proteases and kinases. It could also be used in the study of the structure and function of proteins, and as a tool for drug discovery. In addition, it could be used in the development of new medicinal compounds, and as a reagent for the synthesis of other compounds. Finally, it could be used as a tool for the study of the biochemical and physiological effects of other compounds.
Méthodes De Synthèse
6-Amino-3-(furan-2-yl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, the reaction of furan-2-ylmethanol with picolinic acid, and the reaction of furan-2-ylmethanol with sodium nitrite. The most common method of synthesis is the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, which yields 6-Amino-3-(furan-2-yl)picolinic acid, 95% in a yield of 85-90%.
Propriétés
IUPAC Name |
6-amino-3-(furan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHSHHEMCTHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(furan-2-yl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














